molecular formula C11H18ClNO3 B1676409 Methoxamine hydrochloride CAS No. 61-16-5

Methoxamine hydrochloride

Cat. No.: B1676409
CAS No.: 61-16-5
M. Wt: 247.72 g/mol
InChI Key: YGRFXPCHZBRUKP-UHFFFAOYSA-N
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Description

Methoxamine hydrochloride is a sympathomimetic medication primarily used as an antihypotensive agent. It is known for its ability to cause prolonged peripheral vasoconstriction, which results in an increase in both systolic and diastolic blood pressure. This compound acts as a pure alpha-1 adrenergic receptor agonist, making it effective in treating acute hypotensive states, particularly those induced by spinal anesthesia .

Scientific Research Applications

Methoxamine hydrochloride has a wide range of scientific research applications:

Safety and Hazards

Methoxamine hydrochloride is a poison by ingestion, intravenous, and intraperitoneal routes . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Biochemical Analysis

Biochemical Properties

Methoxamine hydrochloride acts as a pure alpha-1 adrenergic receptor agonist, leading to peripheral vasoconstriction . This interaction increases both systolic and diastolic blood pressure . It interacts with Alpha-1A, Alpha-1D, and Alpha-1B adrenergic receptors .

Cellular Effects

This compound influences cell function by increasing the force of the heart’s pumping action and constricting peripheral blood vessels . It also increases the amount of protein 53 (P53) and protein Rb (pRB), senescence factors which cause the cell to remain in the G1 phase . This compound creates a stringent checkpoint at the G1/S boundary as well as an insufficient checkpoint at the G2 stage, preventing cells from going into the S phase .

Molecular Mechanism

The molecular mechanism of this compound involves peripheral vasoconstriction by acting as a pure alpha-1 adrenergic receptor agonist, consequently increasing systemic blood pressure (both systolic and diastolic) . It disrupts the Base Excision Repair (BER) pathway, increasing the amount of cytotoxic adducts, which results in cell death .

Temporal Effects in Laboratory Settings

It is known that this compound is a potent sympathomimetic amine that increases both systolic and diastolic blood pressure .

Dosage Effects in Animal Models

It is known that this compound is used for the prevention and treatment of the acute hypotensive state occurring with spinal anesthesia .

Metabolic Pathways

It is known that this compound acts through peripheral vasoconstriction by acting as a pure alpha-1 adrenergic receptor agonist .

Transport and Distribution

It is known that this compound acts through peripheral vasoconstriction by acting as a pure alpha-1 adrenergic receptor agonist .

Subcellular Localization

It is known that this compound acts through peripheral vasoconstriction by acting as a pure alpha-1 adrenergic receptor agonist .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methoxamine hydrochloride can be synthesized through a cascade one-pot reaction involving sulfur dioxide gas, sodium nitrite, sodium hydroxide, and dimethyl sulfate in a water phase. This method is environmentally friendly and suitable for industrial production . Another method involves the preparation of acetyl hydroxylamine, followed by acetyl methoxyamine, and finally this compound .

Industrial Production Methods: The industrial production of this compound typically involves the use of anisole as a starting material. Conventional chemical reactions are employed to obtain this compound, ensuring a cost-effective and scalable production process .

Chemical Reactions Analysis

Types of Reactions: Methoxamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oximes.

    Reduction: It can be reduced to form amines.

    Substitution: this compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Formation of oximes.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenethylamines.

Comparison with Similar Compounds

Uniqueness of Methoxamine Hydrochloride: this compound is unique due to its long duration of action compared to other alpha-1 adrenergic receptor agonists like phenylephrine. This makes it particularly useful in situations where prolonged vasoconstriction is required .

Properties

IUPAC Name

2-amino-1-(2,5-dimethoxyphenyl)propan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3.ClH/c1-7(12)11(13)9-6-8(14-2)4-5-10(9)15-3;/h4-7,11,13H,12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGRFXPCHZBRUKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=C(C=CC(=C1)OC)OC)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.2 [ug/mL] (The mean of the results at pH 7.4), 1 g in 2.5 ml water; 1 g in 12 ml ethanol, Practically insoluble in ether, benzene, chloroform., ALMOST INSOL IN CHLOROFORM & ETHER, Very soluble in water; practically insoluble in ... benzene ...
Record name SID855753
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name METHOXAMINE HYDROCHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3362
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

ITS PHARMACOLOGICAL PROPERTIES ARE ALMOST EXCLUSIVELY THOSE CHARACTERISTIC OF ALPHA-RECEPTOR STIMULATION, SINCE IT ACTS DIRECTLY AT THESE SITES. ... THE OUTSTANDING EFFECT IS AN INCREASE IN BLOOD PRESSURE DUE ENTIRELY TO VASOCONSTRICTION., METHOXAMINE, GIVEN INTRAVENOUSLY OR INTRAMUSCULARLY IN MAN, CAUSES A RISE IN SYSTOLIC & DIASTOLIC BLOOD PRESSURES THAT PERSISTS FOR 60 TO 90 MINUTES. THE PRESSOR EFFECT IS DUE ALMOST EXCLUSIVELY TO AN INCREASE IN PERIPHERAL RESISTANCE. CARDIAC OUTPUT IS DECREASED OR UNCHANGED. /METHOXAMINE/, METHOXAMINE HAS A RELATIVELY SELECTIVE ACTION ON POSTSYNAPTIC COMPARED WITH PRESYNAPTIC RECEPTOR OF PULMONARY ARTERY; BOTH SYSTEMS WERE OF SIMILAR SENSITIVITY TO NOREPINEPHRINE & EPINEPHRINE., TRITIUM-LABELED METHOXAMINE CROSSED THE BLOOD-BRAIN BARRIER IN RAT. THUS METHOXAMINE IS CENTRALLY ACTIVE ALPHA-ADRENERGIC AGONIST & CONCEPT THAT HYPOTHALAMIC ADRENERGIC MECHANISMS ARE INVOLVED IN ELECTROENCEPHALOGIC & BEHAVIORAL AROUSAL IS SUPPORTED.
Record name METHOXAMINE HYDROCHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3362
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

COLORLESS OR WHITE PLATE-LIKE CRYSTALS OR WHITE CRYSTALLINE POWDER, Crystals

CAS No.

61-16-5
Record name Methoxamine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61-16-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name METHOXAMINE HYDROCHLORIDE
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757102
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Record name Methoxamine hydrochloride
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Record name METHOXAMINE HYDROCHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3362
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

212-216 °C
Record name METHOXAMINE HYDROCHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3362
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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